

# An In-depth Technical Guide to Irpagratinib (CAS Number: 2230974-62-4)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Irpagratinib** (also known as ABSK011) is a potent and selective, orally bioavailable, irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3][4][5][6] It is currently under investigation as a targeted therapy for hepatocellular carcinoma (HCC) characterized by the overexpression of Fibroblast Growth Factor 19 (FGF19), a key ligand for FGFR4.[7][8][9][10][11] This technical guide provides a comprehensive overview of **Irpagratinib**, including its mechanism of action, key preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.

## Introduction

Hepatocellular carcinoma is a prevalent and aggressive form of liver cancer with limited treatment options for advanced stages.[12] The FGF19-FGFR4 signaling pathway has been identified as a critical oncogenic driver in a subset of HCC patients, making it a promising therapeutic target.[3][8][13] **Irpagratinib** has been developed to specifically target this pathway, offering a potential precision medicine approach for patients with FGF19-overexpressing tumors.[7][8][9][10][11]

# **Chemical and Physical Properties**



| Property          | Value                                                                                                                                                |  |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| CAS Number        | 2230974-62-4                                                                                                                                         |  |
| Molecular Formula | C28H32F2N6O5                                                                                                                                         |  |
| Molecular Weight  | 570.6 g/mol [2]                                                                                                                                      |  |
| IUPAC Name        | N-[(3S,4S)-3-[[6-(2,6-difluoro-3,5-dimethoxyphenyl)-8-(3-methoxy-3-methylazetidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxan-4-yl]prop-2-enamide[2] |  |
| Synonyms          | ABSK011, ABSK-011[2]                                                                                                                                 |  |

## **Mechanism of Action**

**Irpagratinib** is a highly selective and irreversible inhibitor of FGFR4.[1][4] It forms a covalent bond with the cysteine 552 (Cys552) residue located in the ATP-binding pocket of the FGFR4 kinase domain.[2][3] This irreversible binding blocks the autophosphorylation of FGFR4 and subsequently inhibits the downstream signaling cascade.[1][2][4] The selectivity for FGFR4 over other FGFR family members (FGFR1, 2, and 3) is attributed to the unique presence of this cysteine residue in the FGFR4 active site.[3]

## **Signaling Pathway**

The FGF19-FGFR4 signaling pathway plays a crucial role in bile acid homeostasis and cell proliferation. In HCC with FGF19 overexpression, the constitutive activation of this pathway leads to uncontrolled tumor cell growth and survival. **Irpagratinib**'s inhibition of FGFR4 effectively shuts down this oncogenic signaling.





Click to download full resolution via product page

FGF19-FGFR4 Signaling Pathway and Irpagratinib's Point of Intervention.



**Preclinical and Clinical Data** 

**In Vitro Potency and Selectivity** 

| Assay Type                                                   | Target                             | IC50/EC50 | Selectivity                                                              | Reference |
|--------------------------------------------------------------|------------------------------------|-----------|--------------------------------------------------------------------------|-----------|
| Biochemical<br>Kinase Assay                                  | FGFR4                              | < 10 nM   | > 50-fold vs.<br>other FGFR<br>kinases; > 800-<br>fold vs. other<br>RTKs | [1]       |
| Cellular Assay<br>(HCC cells with<br>FGF19<br>amplification) | FGFR4-<br>dependent cell<br>growth | < 50 nM   | > 2000 nM in<br>FGFR1-<br>dependent cells                                | [7]       |

Clinical Efficacy in Hepatocellular Carcinoma

| Clinical<br>Trial Phase | Treatment<br>Regimen                               | Patient Population                      | Objective<br>Response<br>Rate (ORR) | Median Progressio n-Free Survival (PFS)                            | Reference |
|-------------------------|----------------------------------------------------|-----------------------------------------|-------------------------------------|--------------------------------------------------------------------|-----------|
| Phase I (BID cohorts)   | Monotherapy                                        | FGF19+ HCC<br>(pre-treated)             | 40.7%                               | -                                                                  |           |
| Phase II                | Combination<br>with<br>Atezolizumab<br>(220mg BID) | FGF19+ HCC                              | 50%                                 | 7.0 months<br>(treatment-<br>naive), 8.3<br>months<br>(pretreated) | [13][14]  |
| Phase II                | Combination<br>with<br>Atezolizumab                | FGF19+ HCC<br>(pre-treated<br>with ICI) | 50%                                 | -                                                                  | [9]       |

# **Experimental Protocols**



## **General Experimental Workflow**



Click to download full resolution via product page



General experimental workflow for the evaluation of Irpagratinib.

## **Biochemical Kinase Assay (Mobility Shift Assay)**

This protocol is based on the principles of a Caliper-based mobility shift assay to determine the in vitro potency of **Irpagratinib** against FGFR4.

Objective: To measure the IC50 of Irpagratinib against recombinant human FGFR4.

#### Materials:

- Recombinant human FGFR4 enzyme
- ATP
- Fluorescently labeled peptide substrate
- Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Brij-35, 10 mM MgCl2, 2 mM DTT)
- Stop Buffer (e.g., 100 mM HEPES, pH 7.5, 0.015% Brij-35, 50 mM EDTA)
- Irpagratinib (serially diluted in DMSO)
- Microtiter plates (e.g., 384-well)
- · Caliper EZ Reader or similar microfluidics-based instrument

#### Procedure:

- Prepare serial dilutions of Irpagratinib in DMSO. Further dilute in assay buffer to the desired final concentrations.
- Add the diluted Irpagratinib solution to the wells of the microtiter plate.
- Add the FGFR4 enzyme solution to the wells and incubate briefly.
- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at a concentration close to its Km for FGFR4).



- Incubate the reaction mixture at room temperature (e.g., 28°C) for a defined period (e.g., 60-180 minutes).
- · Terminate the reaction by adding the stop buffer.
- Analyze the plate on the Caliper instrument. The instrument measures the ratio of the phosphorylated product to the unphosphorylated substrate based on their different electrophoretic mobilities.
- Calculate the percent inhibition for each Irpagratinib concentration relative to DMSO controls.
- Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

## **Cell Viability Assay (CellTiter-Glo® Luminescent Assay)**

This protocol outlines a method to assess the effect of **Irpagratinib** on the viability of HCC cells.

Objective: To determine the EC50 of Irpagratinib in FGF19-overexpressing HCC cell lines.

#### Materials:

- FGF19-overexpressing HCC cell line (e.g., Hep3B, HuH-7)
- Cell culture medium and supplements
- Opaque-walled 96-well or 384-well plates
- Irpagratinib (serially diluted in culture medium)
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

#### Procedure:



- Seed the HCC cells in the opaque-walled multiwell plates at a predetermined optimal density and allow them to adhere overnight.
- Treat the cells with serial dilutions of Irpagratinib. Include wells with vehicle (DMSO) as a
  negative control and a known cytotoxic compound as a positive control.
- Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
- Equilibrate the plates to room temperature for approximately 30 minutes.
- Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
- Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate-reading luminometer.
- Calculate the percent viability for each Irpagratinib concentration relative to the vehicletreated control cells.
- Determine the EC50 value by plotting the data using a non-linear regression curve fit.

## **Hepatocellular Carcinoma Xenograft Model**

This protocol describes the establishment of a subcutaneous HCC xenograft model to evaluate the in vivo efficacy of **Irpagratinib**.

Objective: To assess the anti-tumor activity of orally administered **Irpagratinib** in an HCC xenograft model.

#### Materials:

• Immunodeficient mice (e.g., NOD/SCID or nude mice)



- HCC cell line with FGF19 overexpression
- Matrigel or similar extracellular matrix
- · Irpagratinib formulation for oral gavage
- Vehicle control for oral gavage
- Calipers for tumor measurement

#### Procedure:

- Harvest the HCC cells from culture and resuspend them in a mixture of sterile PBS and Matrigel.
- Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
- Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer **Irpagratinib** orally to the treatment group at predetermined doses and schedules (e.g., once or twice daily). Administer the vehicle to the control group.
- Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
   Calculate the tumor volume using the formula: (Length x Width²) / 2.
- Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
- Compare the tumor growth between the Irpagratinib-treated and vehicle-treated groups to determine the anti-tumor efficacy.

## Conclusion



**Irpagratinib** is a promising, highly selective FGFR4 inhibitor with demonstrated preclinical and clinical activity in hepatocellular carcinoma characterized by FGF19 overexpression. Its irreversible mechanism of action and high selectivity offer the potential for a targeted and effective therapeutic option for this patient population. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of **Irpagratinib** and other novel kinase inhibitors in the field of oncology drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. device.report [device.report]
- 3. promega.com [promega.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Irpagratinib Abbisko Therapeutics AdisInsight [adisinsight.springer.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ch.promega.com [ch.promega.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 12. Hepatocellular Carcinoma Xenografts Established From Needle Biopsies Preserve the Characteristics of the Originating Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Irpagratinib (CAS Number: 2230974-62-4)]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12386767#irpagratinib-cas-number-2230974-62-4]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com